molecular formula C8H9IO B1628287 2-Iodo-4-methoxy-1-methylbenzene CAS No. 260558-14-3

2-Iodo-4-methoxy-1-methylbenzene

Cat. No.: B1628287
CAS No.: 260558-14-3
M. Wt: 248.06 g/mol
InChI Key: MIHFMTLIZXCMMH-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxy-1-methylbenzene is an organic compound with the molecular formula C8H9IO It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 1 are replaced by iodine, methoxy, and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methoxy-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-methoxy-1-methylbenzene (anisole) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methoxy-1-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 2-methoxy-4-methylbenzenes with various substituents replacing iodine.

    Oxidation: Formation of 2-iodo-4-methoxybenzaldehyde or 2-iodo-4-methoxybenzoic acid.

    Reduction: Formation of 2-methoxy-4-methylbenzene.

Scientific Research Applications

2-Iodo-4-methoxy-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxy-1-methylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the iodine atom acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. The methoxy group, being an electron-donating group, can activate the ring towards electrophilic attack, while the methyl group can provide steric hindrance and influence the orientation of incoming substituents.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-4-methoxy-2-methylbenzene: Similar structure but with different positions of substituents.

    1-Iodo-2-methoxy-4-methylbenzene: Another isomer with different substituent positions.

    4-Iodo-2-methoxy-1-methylbenzene: Yet another isomer with a different arrangement of substituents.

Uniqueness

2-Iodo-4-methoxy-1-methylbenzene is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

2-iodo-4-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHFMTLIZXCMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572826
Record name 2-Iodo-4-methoxy-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260558-14-3
Record name 2-Iodo-4-methoxy-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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